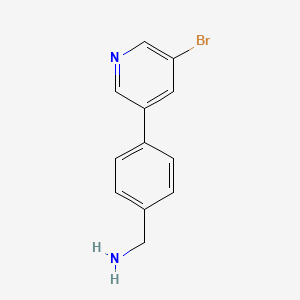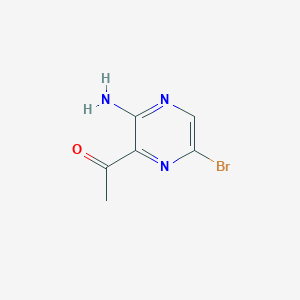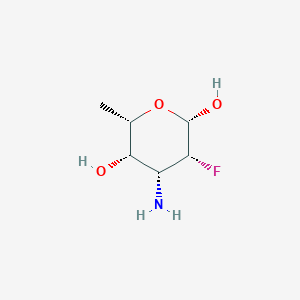![molecular formula C12H14F2N2 B12840464 (4R,10aR)-6,9-Difluoro-4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole](/img/structure/B12840464.png)
(4R,10aR)-6,9-Difluoro-4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,10aR)-6,9-Difluoro-4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole is a complex organic compound characterized by its unique hexahydropyrazinoindole structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R,10aR)-6,9-Difluoro-4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole typically involves multi-step organic reactions. The process begins with the preparation of the core hexahydropyrazinoindole structure, followed by the introduction of fluorine atoms and the methyl group. Common reagents used in these reactions include fluorinating agents and methylating agents under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. The use of high-throughput screening and process optimization ensures that the compound meets industrial standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(4R,10aR)-6,9-Difluoro-4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that the compound can undergo, typically using reagents like halogens, nitric acid, and sulfuric acid.
Common Reagents and Conditions
The reactions are usually carried out under controlled temperatures and pressures to ensure selectivity and yield. Catalysts such as palladium or platinum may be used to facilitate certain reactions, especially in hydrogenation or dehydrogenation processes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-methyl-indole derivatives, while reduction can produce various hydro derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4R,10aR)-6,9-Difluoro-4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole is used as a building block for the synthesis of more complex molecules
Biology
The compound’s biological applications include its use as a probe in biochemical assays and as a potential therapeutic agent. Its ability to interact with specific biological targets makes it valuable in drug discovery and development.
Medicine
In medicine, this compound is being investigated for its potential as an anti-cancer agent. Its unique structure allows it to interact with cancer cell pathways, potentially inhibiting tumor growth.
Industry
Industrially, the compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of (4R,10aR)-6,9-Difluoro-4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, in cancer cells, it may inhibit key enzymes involved in cell proliferation, leading to reduced tumor growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4R,10aR)-6,9-Difluoro-4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole: shares similarities with other hexahydropyrazinoindole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of fluorine atoms, which enhance its reactivity and stability. These features make it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C12H14F2N2 |
|---|---|
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
(4R,10aR)-6,9-difluoro-4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole |
InChI |
InChI=1S/C12H14F2N2/c1-7-5-15-6-8-4-9-10(13)2-3-11(14)12(9)16(7)8/h2-3,7-8,15H,4-6H2,1H3/t7-,8-/m1/s1 |
InChI-Schlüssel |
LYEFZRJWSUXQBS-HTQZYQBOSA-N |
Isomerische SMILES |
C[C@@H]1CNC[C@@H]2N1C3=C(C=CC(=C3C2)F)F |
Kanonische SMILES |
CC1CNCC2N1C3=C(C=CC(=C3C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[PerfluorohexadecylEthyl] Hydrogen Phosphate](/img/structure/B12840385.png)

![[2-(4-Nitrophenyl)-1,3-oxazol-4-yl]methanamine](/img/structure/B12840389.png)
![[3-(Methylamino)thietan-3-yl]methanol](/img/structure/B12840391.png)



![(R)-2-((3aS,4S,6S,7aR)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B12840413.png)



![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)(methyl)amino)acetamide](/img/structure/B12840452.png)


